molecular formula C21H20N6O4S B2863802 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 852144-89-9

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B2863802
CAS No.: 852144-89-9
M. Wt: 452.49
InChI Key: RDHVJUQESQFWDG-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C21H20N6O4S and its molecular weight is 452.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide, due to its complex structure involving 1H-indol-3-yl and triazol-3-yl groups, has potential applications in chemical synthesis and as an intermediate in the development of various chemical compounds. For instance, compounds with similar structures have been synthesized for their potential use in pharmaceuticals, demonstrating activity across a range of biological targets, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002). These compounds' versatile chemical properties make them valuable for developing novel therapeutic agents.

Catalytic Processes

In the realm of green chemistry, similar acetamide derivatives have been utilized in catalytic processes to produce important intermediates for dyes and pharmaceuticals. For example, a novel catalytic method involving Pd/C catalysts has shown high efficiency for converting nitrophenyl acetamides to amino derivatives, highlighting the potential of such compounds in facilitating environmentally friendly chemical transformations (Zhang Qun-feng, 2008).

Radiosensitization and Drug Stability

The chemical stability and potential radiosensitizing properties of compounds structurally related to this compound have been studied, indicating their utility in enhancing the efficacy of radiotherapy in cancer treatment. A specific study on the stability of a related compound in frozen injection form suggests good stability, which is crucial for the development of safe and effective pharmaceuticals (Luo Chuan-huan, 2007).

Pharmaceutical Applications

Research on similar structures has led to the development of new compounds with significant antibacterial activities. For instance, novel 1,2,4-triazine derivatives, analogs to the queried compound, have been synthesized and evaluated for their potential as antibacterial agents, showing promising activity against various bacterial strains. This highlights the potential of such compounds in addressing the growing issue of antibiotic resistance (Abdulrahman S. Alharbi, N. A. Alshammari, 2019).

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O4S/c1-31-10-9-26-20(17-12-22-18-8-3-2-7-16(17)18)24-25-21(26)32-13-19(28)23-14-5-4-6-15(11-14)27(29)30/h2-8,11-12,22H,9-10,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHVJUQESQFWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.